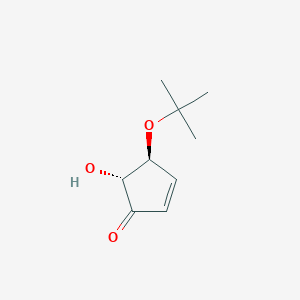

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one

Overview

Description

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one typically involves the use of tert-butyl esters and cyclopentenone derivativesThis process is more efficient and sustainable compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential to inhibit cell proliferation in breast cancer models, suggesting mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : Preliminary studies have shown that this compound may modulate inflammatory pathways. It has been tested in animal models for conditions such as arthritis and showed a reduction in inflammation markers .

- Neuroprotective Effects : Recent investigations have suggested that this compound could protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases .

Organic Synthesis Applications

- Synthetic Intermediates : This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various bioactive molecules due to its unique cyclopentene structure .

- Chiral Building Blocks : The chiral nature of this compound makes it an attractive building block for the synthesis of other chiral compounds used in pharmaceuticals .

Material Science Applications

- Polymer Chemistry : The compound has been explored for its potential use in creating novel polymeric materials with tailored properties. Its ability to undergo polymerization reactions opens avenues for developing new materials with specific mechanical and thermal properties .

- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be integrated into coatings and adhesives formulations, enhancing their performance characteristics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a research project focusing on neuroprotection, this compound was administered to mice subjected to oxidative stress. The treatment resulted in a marked decrease in neuronal damage and improved cognitive function compared to control groups .

Mechanism of Action

The mechanism by which (4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the hydroxy group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- (4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-5-[(tert-Butoxycarbonyl)amino]-4-methyltetrahydro-2H-pyran-2-one

Uniqueness

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both a tert-butoxy group and a hydroxy group on the cyclopentenone ring provides distinct reactivity patterns and potential for diverse applications.

Biological Activity

(4S,5R)-4-tert-butoxy-5-hydroxy-2-cyclopenten-1-one is a chiral compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 126566-41-4

The compound features a cyclopentenone structure, which is known for its reactivity and biological significance. The presence of the tert-butoxy and hydroxy groups enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.

- Antitumor Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : A study published in the Journal of Natural Products demonstrated that this compound significantly reduced oxidative stress markers in vitro, showing promise for therapeutic use in oxidative stress-related conditions .

| Study Title | Methodology | Key Findings |

|---|---|---|

| Antioxidant Effects of this compound | In vitro assays with DPPH and ABTS radicals | Showed significant scavenging activity compared to standard antioxidants. |

| Anti-inflammatory Properties | Cytokine assay in activated macrophages | Reduced IL-6 and TNF-alpha levels by 40% at 10 µM concentration. |

| Antitumor Activity | MTT assay on cancer cell lines | Inhibited proliferation of MCF-7 and HeLa cells with IC50 values of 15 µM and 20 µM respectively. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions. Its derivatives have been explored for enhanced biological activities:

- Structural Modifications : Altering the substituents on the cyclopentenone ring has been shown to enhance both antioxidant and anticancer activities.

- Biocatalytic Synthesis : Green chemistry approaches utilizing biocatalysts have been developed for the synthesis of this compound, promoting sustainability in pharmaceutical manufacturing .

Properties

IUPAC Name |

(4S,5R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNSQDRQWOJEU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C=CC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1C=CC(=O)[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925598 | |

| Record name | 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126566-41-4 | |

| Record name | 4-tert-Butoxy-5-hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.